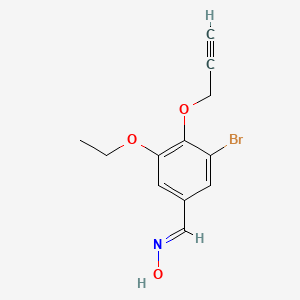

![molecular formula C15H10N4O3S2 B5524997 2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-phenylacetamide](/img/structure/B5524997.png)

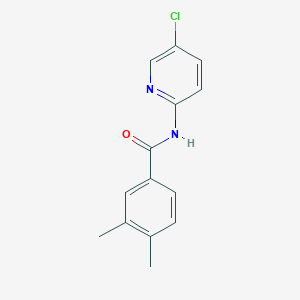

2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-phenylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is part of a broader class of chemicals that have been studied for their potential in various applications, primarily in medicinal chemistry due to their structural uniqueness and potential biological activities. The focus on such compounds arises from their intricate molecular structure and the presence of multiple functional groups that offer a wide range of chemical reactivity and interactions.

Synthesis Analysis

The synthesis of related thieno[3,2-d]pyrimidin-6-yl compounds involves electrophilic building blocks and can yield ring-annulated thiazolo[3,2-a]pyrimidinone products. For instance, a study by Janardhan et al. (2014) detailed the synthesis route involving 2-Chloro-N-phenylacetamide and N-(benzo[d]thiazol-2-yl)-2-chloroacetamide as electrophilic components, leading to acceptable product yields through aniline/2-aminobenzothiazole elimination (Janardhan et al., 2014).

Applications De Recherche Scientifique

Antimicrobial Applications

A series of compounds, including derivatives of pyrimidinones and oxazinones, were synthesized for their potential as antimicrobial agents. These compounds were developed using various starting materials and demonstrated significant antibacterial and antifungal activities. The research highlights the synthetic pathways and the antimicrobial efficacy of these compounds, comparing them to reference drugs such as streptomycin and fusidic acid (Hossan et al., 2012).

Synthetic Pathways and Structural Analysis

Research into the synthesis of fused thiazolo[3,2-a]pyrimidinones utilized N-aryl-2-chloroacetamides as electrophilic building blocks, leading to the formation of thiazolo[3,2-a]pyrimidinone products. This synthetic route was characterized by the elimination of by-products and confirmed through analytical, spectral studies, and single crystal X-ray data (Janardhan et al., 2014).

Antitumor and Thymidylate Synthase Inhibitor Applications

The synthesis of classical and nonclassical 2-amino-4-oxo-6-benzylthieno-[2,3-d]pyrimidines aimed at potential thymidylate synthase inhibitors and antitumor agents was explored. These compounds, however, did not significantly inhibit human recombinant thymidylate synthase except for one classical analog, which showed some activity. This research provides insights into the synthesis and potential therapeutic applications of these compounds (Gangjee et al., 2004).

Anti-inflammatory Applications

A variety of pyridines, pyrimidinones, and oxazinones were synthesized as anti-inflammatory agents, starting from citrazinic acid. This study not only presents the synthetic pathways but also reports on the anti-inflammatory activity of these compounds, comparing their efficacy to Prednisolone® as a reference drug. The methodology and pharmacological screening underscore the potential of these synthesized compounds in treating inflammation (Amr et al., 2007).

Orientations Futures

The thieno[3,2-d]pyrimidine core is a structural motif found in many biologically active compounds, and there is ongoing interest in the development of new synthetic methods and the exploration of their biological activities . Therefore, future research could involve the synthesis of this compound and the investigation of its potential biological activities.

Propriétés

IUPAC Name |

2-[(7-cyano-2,4-dioxo-1H-thieno[3,2-d]pyrimidin-6-yl)sulfanyl]-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N4O3S2/c16-6-9-11-12(13(21)19-15(22)18-11)24-14(9)23-7-10(20)17-8-4-2-1-3-5-8/h1-5H,7H2,(H,17,20)(H2,18,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRGUBUKLSYOFJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CSC2=C(C3=C(S2)C(=O)NC(=O)N3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

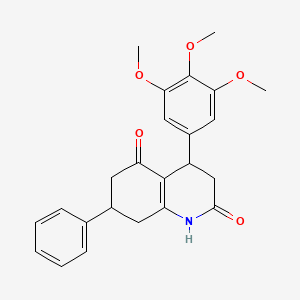

![3-(2-methoxy-1-naphthyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5524916.png)

![1-[1]benzofuro[3,2-d]pyrimidin-4-ylproline](/img/structure/B5524935.png)

![1-amino-3-(4-hydroxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B5524946.png)

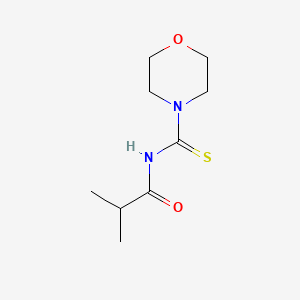

![8-[(3-isopropyl-4,5-dihydro-5-isoxazolyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5524953.png)

![4-({[3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2,6-dimethoxyphenyl acetate](/img/structure/B5524973.png)

![4-{[(4-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5524978.png)

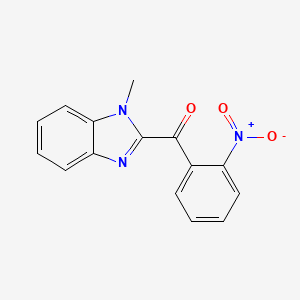

![4-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5524999.png)

![N,N-dimethyl-1-{4-methyl-5-[1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methanamine](/img/structure/B5525005.png)

![methyl {[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetate](/img/structure/B5525011.png)